

Ac-pSar12-OH: A Technical Guide to Synthesis and Purification

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ac-pSar12-OH*

Cat. No.: *B12372655*

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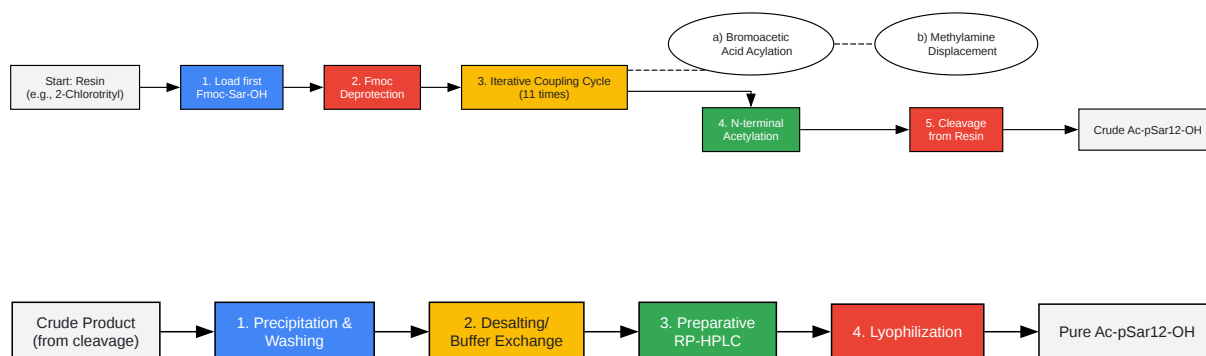
This in-depth technical guide provides a comprehensive overview of the synthesis and purification methods for **Ac-pSar12-OH**, an acetylated dodecasarcosine with a C-terminal hydroxyl group. Polysarcosine (pSar) is increasingly recognized as a promising alternative to polyethylene glycol (PEG) in various biomedical applications due to its stealth properties, biocompatibility, and biodegradability. The ability to produce well-defined, monodisperse pSar oligomers like **Ac-pSar12-OH** is crucial for the development of next-generation bioconjugates and drug delivery systems.

Synthesis of Ac-pSar12-OH

The synthesis of **Ac-pSar12-OH** with its precise chain length and defined end-groups is best achieved through a controlled, stepwise approach. Solid-phase synthesis, particularly the sub-monomer method, offers excellent control over the oligomer length and allows for the specific introduction of terminal functionalities.^[1]

Synthesis Strategy: On-Resin Sub-Monomer Approach

This method involves the iterative addition of sarcosine monomer units to a solid support. The general workflow is depicted below.



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References

- 1. Monodisperse polysarcosine-based highly-loaded antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
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Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
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